2-Sulfanilamido-5,6-dimethylpyrazine
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Overview
Description
2-Sulfanilamido-5,6-dimethylpyrazine is a compound belonging to the class of sulfonamides, which are known for their antibacterial properties. This compound has a molecular formula of C12H14N4O2S and a molecular weight of 278.33 . It is characterized by the presence of a pyrazine ring substituted with sulfanilamido and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanilamido-5,6-dimethylpyrazine typically involves the reaction of 2,5-dimethylpyrazine with sulfanilamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Sulfanilamido-5,6-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or other reduced compounds .
Scientific Research Applications
2-Sulfanilamido-5,6-dimethylpyrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Sulfanilamido-5,6-dimethylpyrazine involves its ability to inhibit bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase. This inhibition prevents the formation of folic acid, which is essential for bacterial growth and replication, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazine: Found in various foods and used as a flavor additive.
2,3-Dimethylpyrazine: A component of the aroma of roasted sesame seeds.
2,6-Dimethylpyrazine: Used as a flavor additive and odorant in foods.
2,3,5,6-Tetramethylpyrazine: Found in nattō and fermented cocoa beans.
Uniqueness
2-Sulfanilamido-5,6-dimethylpyrazine is unique due to its sulfanilamido group, which imparts antibacterial properties not found in other similar compounds. This makes it particularly valuable in medical and pharmaceutical applications .
Properties
CAS No. |
6298-34-6 |
---|---|
Molecular Formula |
C12H14N4O2S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
4-amino-N-(5,6-dimethylpyrazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S/c1-8-9(2)15-12(7-14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,15,16) |
InChI Key |
FFGGFJZSRIYDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1C)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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